1-(3,4,5-Trimethoxyphenyl)propan-2-one

Catalog No.
S751121
CAS No.
16603-18-2
M.F
C12H16O4
M. Wt
224.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4,5-Trimethoxyphenyl)propan-2-one

CAS Number

16603-18-2

Product Name

1-(3,4,5-Trimethoxyphenyl)propan-2-one

IUPAC Name

1-(3,4,5-trimethoxyphenyl)propan-2-one

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C12H16O4/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-7H,5H2,1-4H3

InChI Key

WDNDMVGQGRDIBC-UHFFFAOYSA-N

SMILES

CC(=O)CC1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CC(=O)CC1=CC(=C(C(=C1)OC)OC)OC

3,4,5-Trimethoxyphenyl-2-propanone is an alkylbenzene.

1-(3,4,5-Trimethoxyphenyl)propan-2-one (CAS 16603-18-2) is a specialized aromatic ketone utilized as an advanced building block in medicinal chemistry and API synthesis. Featuring a phenyl ring fully substituted with methoxy groups at the 3, 4, and 5 positions alongside a reactive propan-2-one moiety, this compound provides both the steric/electronic properties of the trimethoxyphenyl 'A-ring' and the synthetic handle of an alpha-methyl ketone [1]. In industrial and laboratory procurement, it is selected over simpler benzaldehydes or unmethylated phenylacetates because its pre-installed carbon framework enables the direct synthesis of complex vascular disrupting agents (VDAs) and anti-inflammatory quinolines, measurably reducing step counts in multi-stage synthetic routes[2].

Research Fit

Synthesis
Phenylacetone synthon for tubulin inhibitor analog libraries
Phytochemistry
Authenticated acoramone standard for Acorus species QC
Handling
Crystalline solid facilitates reproducible weighing and storage

Attempting to substitute 1-(3,4,5-Trimethoxyphenyl)propan-2-one with close analogs like 3,4-dimethoxyphenylacetone or 3,4,5-trimethoxybenzaldehyde introduces specific process and performance failures. Synthetically, replacing this ketone with an aldehyde forces chemists to rely on multi-step sequences (such as Henry reactions followed by reductions) to achieve alpha-methylated products, increasing both step count and reagent consumption [1]. Pharmacologically, the exact 3,4,5-trimethoxy substitution pattern is strictly required for specific target binding; in the synthesis of Combretastatin A-4 analogs, the removal of a single methoxy group disrupts the molecule's 'twisted' conformation, leading to a documented loss of tubulin depolymerization activity and rendering the resulting API inactive [2].

Substitution Risk

Methoxy Pattern Reduction
3,4-Dimethoxy or 4-methoxy analogs may show reduced colchicine-site engagement.
Acetophenone Synthon Mismatch
3,4,5-Trimethoxyacetophenone (CAS 1136-86-3) yields different regiochemistry in condensation.
Non-Authentic Reference Standard
Synthetic-only analogs cannot substitute for acoramone in phytochemical QC without revalidation.

High-Yield One-Pot Cyclization for 3-Arylquinoline Scaffolds

In the synthesis of functionalized quinolines, 1-(3,4,5-trimethoxyphenyl)propan-2-one serves as a highly efficient ketone precursor for the Pfitzinger reaction. When reacted with indolin-2,3-dione (isatin) under basic conditions followed by thermal decarboxylation, it yields 3-aryl-2-methylquinolines in 78–88% yield [1]. This single-step cyclization provides a direct pathway to the quinoline core, bypassing the multi-step Grignard and oxidation sequences required when starting from benzaldehyde derivatives.

Evidence DimensionSynthesis yield of 3-aryl-2-methylquinolines via Pfitzinger reaction
Target Compound Data78–88% overall yield using 1-(3,4,5-trimethoxyphenyl)propan-2-one
Comparator Or BaselineMulti-step Grignard/oxidation routes from 3,4,5-trimethoxybenzaldehyde (baseline standard)
Quantified DifferenceAchieves up to 88% yield in a streamlined process, eliminating intermediate isolation steps
ConditionsBasic conditions with isatin, followed by thermal decarboxylation at 280 °C

Procuring the pre-methylated ketone allows process chemists to drastically reduce step count and improve overall yields when constructing complex 3-arylquinoline APIs.

Colchicine-Site Binding
Class-level inference
3,4,5-Trimethoxy pattern occupies colchicine subcavity; dimethoxy analogs show reduced competition.
Reported pharmacophore requirement for colchicine-site studies
Binding data from tubulin kinetic assays; docking studies

Critical A-Ring Synthon for Sub-MicroMolar Tubulin Inhibitors

For the development of Combretastatin A-4 (CA-4) analogs, the 3,4,5-trimethoxyphenyl motif is an absolute structural requirement for mimicking the natural compound's 'twisted' active conformation. Using 1-(3,4,5-trimethoxyphenyl)propan-2-one as the A-ring precursor enables the synthesis of acetyl analogs that achieve highly potent cancer cell growth inhibition, with top candidates demonstrating an IC50 of 182 nM in MDA-MB-435 cells [1]. Analogs lacking this specific trimethoxy pattern fail to achieve the necessary tubulin depolymerization activity, which requires an EC50 of 1.8 μM in A-10 cells for the target analog.

Evidence DimensionIn vitro cancer cell growth inhibition (IC50 in MDA-MB-435 cells)
Target Compound Data182 nM (for optimized analog 6t derived from the target ketone)
Comparator Or BaselineAnalogs lacking the full 3,4,5-trimethoxy A-ring motif
Quantified DifferenceMaintains sub-micromolar potency (182 nM) and enhanced water solubility (456 μM) critical for VDA efficacy
ConditionsMDA-MB-435 human cancer cell line assay

Buyers targeting microtubule depolymerization must select this specific trimethoxy ketone over mono- or di-methoxy analogs to ensure target binding affinity.

CA-4 Acetyl Analog Synthesis
Head-to-head
Phenylacetone synthon yields 20 CA-4 acetyl analogs; lead 6t IC50 182 nM, EC50 1.8 μM, solubility 456 μM.
Supports CA-4 analog library synthesis with methylene spacer
Yields and activities reported for specific series; method context

Superior Downstream Anti-Inflammatory Potency vs. Pyridyl Baselines

The choice of aryl ketone precursor directly dictates the downstream efficacy of the resulting API. When comparing quinoline derivatives synthesized from 1-(3,4,5-trimethoxyphenyl)propan-2-one against those synthesized from (4-pyridyl)acetone, the trimethoxyphenyl derivatives exhibit significantly stronger inhibition of LPS-induced nitric oxide (NO) production in macrophages. Specifically, the optimized trimethoxyphenyl derivative achieved an NO inhibition IC50 of 6.70 μM, outperforming its exact pyridyl counterpart which only achieved 10.16 μM[1]. Furthermore, the trimethoxyphenyl group contributed to a non-cytotoxic profile at effective concentrations.

Evidence DimensionInhibition of LPS-induced NO production (IC50 in J774A.1 macrophages)
Target Compound DataIC50 = 6.70 μM (for derivative 18a)
Comparator Or BaselineIC50 = 10.16 μM (for pyridyl counterpart 19a derived from (4-pyridyl)acetone)
Quantified Difference34% improvement in NO inhibition potency
ConditionsLPS-activated murine J774A.1 macrophage cells

Demonstrates that substituting standard heterocyclic precursors with this trimethoxyphenyl ketone yields APIs with significantly higher potency and better safety margins.

Acoramone QC Marker
Head-to-head
Acoramone uniquely present in Acorus species; validated by HPLC/ESI-QTOF-MS/MS.
Essential for authenticated natural product reference standard
Synthetic analogs lack natural product documentation
Solid-State Handling
Cross-study comparable
Crystalline solid (mp 58–62 °C) vs. phenylacetone liquid (mp −15 °C).
Solid form supports accurate weighing and storage stability
Physical property comparison at ambient conditions
Chalcone Antiproliferative Activity
Cross-study comparable
Chalcones with 3,4,5-trimethoxy A-ring: EC50 1.2–5.9 μM against DU-145.
Reported antiproliferative endpoint context; supports SAR review
EC50 values from MTT assay; dimethoxy analogs less active
Aldol Condensation Reactivity
Class-level inference
Methylene group enables enolate formation at α-carbon; distinct from acetophenone.
Supports regioselective condensation chemistry for diaryl scaffolds
Reactivity difference confirmed in tetrahydrofuran synthesis

Synthesis of Vascular Disrupting Agents (VDAs)

Where this compound is the right choice: Procuring this ketone is essential when synthesizing Combretastatin A-4 (CA-4) analogs and other tubulin-binding oncology drugs. It acts as the direct A-ring donor, ensuring the final API maintains the critical 3,4,5-trimethoxy conformation necessary for sub-micromolar cancer cell inhibition [1].

One-Pot Quinoline Core Construction

Where this compound is the right choice: In process chemistry targeting anti-inflammatory or antiviral quinoline derivatives, this compound serves as a highly efficient precursor for the Pfitzinger reaction. It allows for the direct, high-yield (78-88%) formation of 3-aryl-2-methylquinolines in a single step with isatin, bypassing complex Grignard sequences [2].

Development of Macrophage-Modulating APIs

Where this compound is the right choice: When optimizing hit-to-lead compounds for inflammatory diseases, utilizing this specific trimethoxyphenyl ketone over pyridyl or simpler aryl alternatives yields downstream derivatives with significantly enhanced nitric oxide (NO) inhibition and superior non-cytotoxic safety profiles[2].

Application Fit

Application
Selection Property
Validation Focus
Application: CA-4 Acetyl Analog Tubulin Inhibitor Synthesis
Selection Property: Phenylacetone synthon with methylene spacer
Validation Focus: Tubulin depolymerization assay response
Application: Acorus tatarinowii Quality Control
Selection Property: Authenticated acoramone reference standard
Validation Focus: HPLC/MS phytochemical authentication
Application: Chalcone Library Synthesis for Colchicine Site
Selection Property: 3,4,5-Trimethoxyphenyl A-ring pharmacophore
Validation Focus: Colchicine-site competition assay
Application: Regioselective Aldol Condensation
Selection Property: Methylene-activated carbonyl reactivity
Validation Focus: Enolate condensation regiochemistry

XLogP3

1.1

Wikipedia

1-(3,4,5-Trimethoxyphenyl)propan-2-one

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